![molecular formula C17H20N4O5S B2463261 N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide CAS No. 688054-24-2](/img/no-structure.png)
N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a useful research compound. Its molecular formula is C17H20N4O5S and its molecular weight is 392.43. The purity is usually 95%.
BenchChem offers high-quality N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
Quinazolinone derivatives have been synthesized through various chemical reactions, indicating the adaptability of this core structure in chemical synthesis. For instance, innovative synthesis routes have been developed for quinazolinone derivatives, demonstrating their potential in creating novel compounds with specific properties or activities J. Chern et al., 1988. Such synthetic strategies could be applicable to the synthesis of N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide, facilitating the exploration of its unique chemical and biological properties.
Antitumor Activity
Several quinazolinone derivatives have been evaluated for their antitumor activities, demonstrating broad-spectrum efficacy against various cancer cell lines. This indicates the potential of quinazolinone scaffolds in anticancer drug development. For example, a series of 3-benzyl-substituted-4(3H)-quinazolinones showed significant antitumor activity, suggesting that modifications on the quinazolinone core can lead to compounds with enhanced biological activities Ibrahim A. Al-Suwaidan et al., 2016.
Antimicrobial Activity
The integration of quinazolinone and sulfonamide moieties has led to compounds with notable in vitro antimicrobial activity. This suggests that structural diversification of quinazolinone derivatives can yield potent antimicrobial agents, potentially applicable in addressing drug-resistant microbial infections S. Vanparia et al., 2013.
Molecular Docking and Pharmacological Studies
Quinazolinone derivatives have also been subject to molecular docking studies to predict their interaction with biological targets, such as enzymes or receptors. This computational approach aids in understanding the molecular basis of their activity and optimizing their structures for better therapeutic efficacy M. Saleh et al., 2003.
Eigenschaften
CAS-Nummer |
688054-24-2 |
|---|---|
Produktname |
N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide |
Molekularformel |
C17H20N4O5S |
Molekulargewicht |
392.43 |
IUPAC-Name |
N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide |
InChI |
InChI=1S/C17H20N4O5S/c1-10(22)18-4-5-19-15(23)3-2-6-21-16(24)11-7-13-14(26-9-25-13)8-12(11)20-17(21)27/h7-8H,2-6,9H2,1H3,(H,18,22)(H,19,23)(H,20,27) |
InChI-Schlüssel |
IGVOGLAICHYSTL-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCNC(=O)CCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



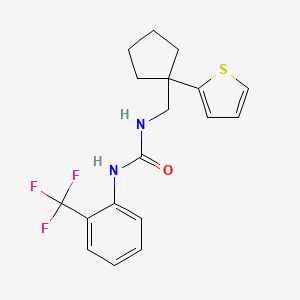
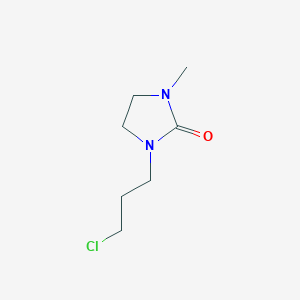
![6-(2-Chlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione](/img/structure/B2463180.png)
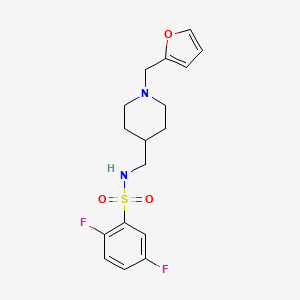
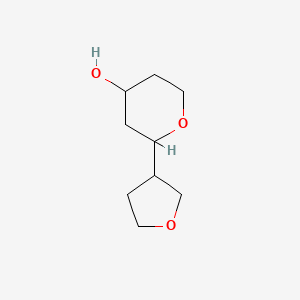
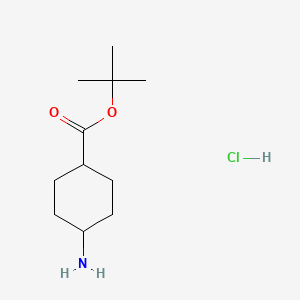
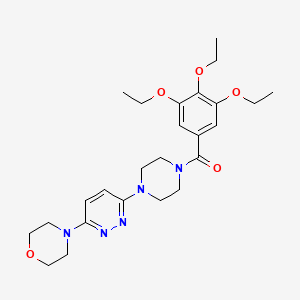
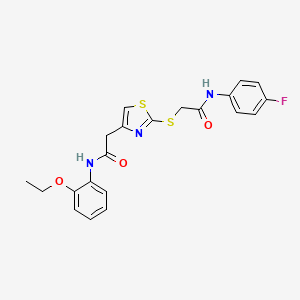
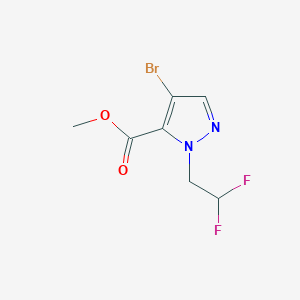
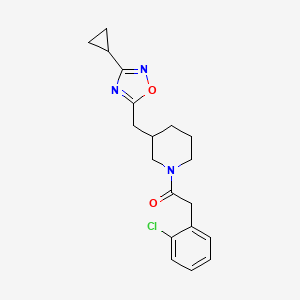
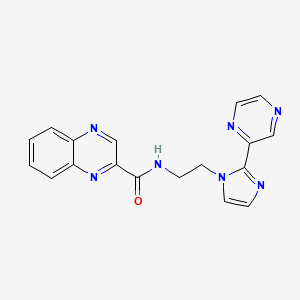
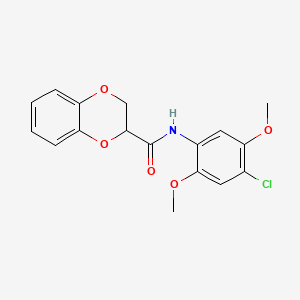
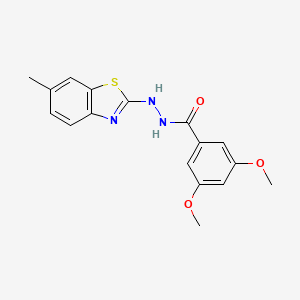
![Ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2463201.png)